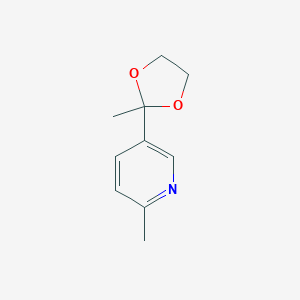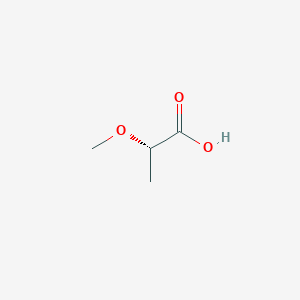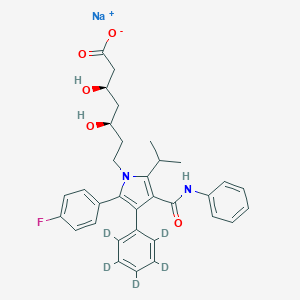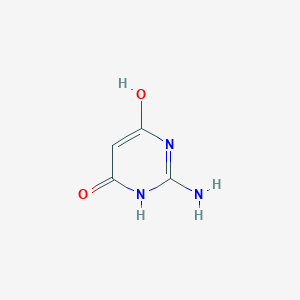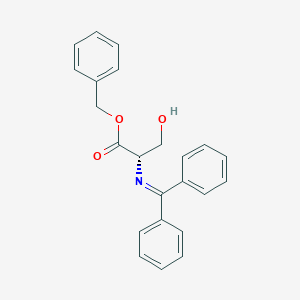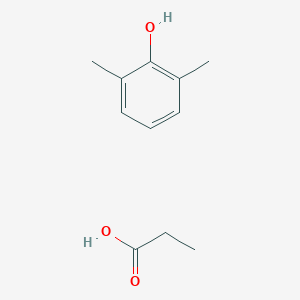
2,6-Dimethylphenol;propanoic acid
Descripción general
Descripción
2,6-Dimethylphenol;propanoic acid is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2,6-Xylenol;propanoic acid and is a derivative of phenol. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Catalytic Synthesis
2,6-Dimethylphenol has been a focus in catalytic synthesis research. Studies have explored its synthesis from methanol and cyclohexanol over magnesium oxide-supported chromium catalysts. This synthesis is significant as it offers a one-step process at atmospheric pressure, which could be applicable for the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang, Tsai, Tsai, & Cheng, 1995).
Polymerization
The oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by copper(II) complexes, is another area of research. This polymerization process is crucial for the formation of poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO), a valuable polymer in various applications (Chen & Challa, 1990).
Biodegradation
Research on the biodegradation of 2,6-dimethylphenol, particularly by Mycobacterium neoaurum B5-4, has shown that this bacterium can effectively eliminate 2,6-dimethylphenol in water, protecting aquatic life from its toxicity (Ji et al., 2019).
Electrochemical Studies
Polaromicrotribometric studies of polyphenylene oxide film formation on metal electrodes by electrolysis of disubstituted phenols, including 2,6-dimethylphenol, have been conducted. This research provides insights into the potential of using these films as protective coatings for metallic surfaces (Bruno, Pham, & Dubois, 1977).
Antioxidant Activity
Propofol and its related compounds, including 2,6-dimethylphenol, have been studied for their antioxidant activities. This research contributes to understanding the role of these compounds in inhibiting free radical chain reactions (Ogata, Shin‐ya, Urano, & Endō, 2005).
Propiedades
IUPAC Name |
2,6-dimethylphenol;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O.C3H6O2/c1-6-4-3-5-7(2)8(6)9;1-2-3(4)5/h3-5,9H,1-2H3;2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMQOXRWLJGREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CC1=C(C(=CC=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597257 | |
| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenol;propanoic acid | |
CAS RN |
51233-80-8 | |
| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



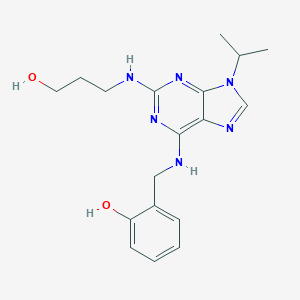
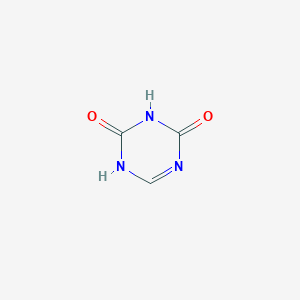
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
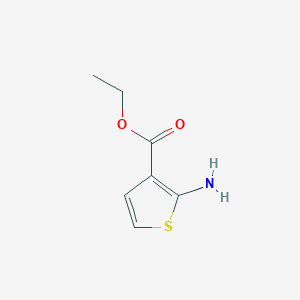
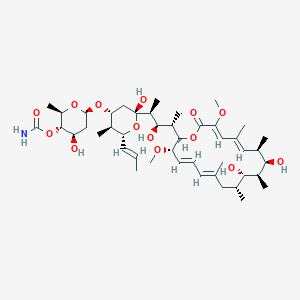
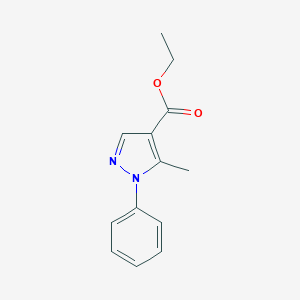
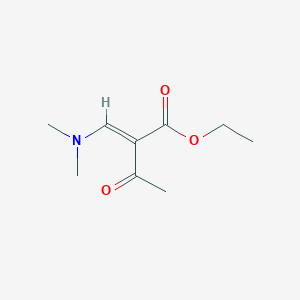
![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)
